molecular formula C15H14N2O6 B1354449 2,6-Dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine CAS No. 74378-10-2

2,6-Dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine

Cat. No. B1354449
CAS RN: 74378-10-2
M. Wt: 318.28 g/mol
InChI Key: RMZQSAMHIQBMLW-UHFFFAOYSA-N
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Patent
US04472411

Procedure details

In 70 ml of isopropyl alcohol saturated with ammonia were dissolved 5 g of 2-nitratoethyl acetoacetate and 2 g of 2-nitrobenzaldehyde. The solution was heated at reflux for 5 hours and then treated in the manner described in Example 1 to give 2.51 g of 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid bis(2-nitratoethyl) ester.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-:7])(=[O:6])[CH2:2][C:3]([CH3:5])=O.[N+:8]([C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[CH:13]=O)([O-:10])=[O:9].[NH3:19]>C(O)(C)C>[CH3:5][C:3]1[NH:19][C:3]([CH3:5])=[C:2]([C:1]([OH:7])=[O:6])[CH:13]([C:12]2[CH:15]=[CH:16][CH:17]=[CH:18][C:11]=2[N+:8]([O-:10])=[O:9])[C:2]=1[C:1]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(CC(=O)C)(=O)[O-]
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
treated in the manner

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=C(C(C1C(=O)O)C1=C(C=CC=C1)[N+](=O)[O-])C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.51 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.